N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a large alkane chain. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a large alkane chain could make the compound hydrophobic, while the polar carboxamide group could allow for some degree of solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized new N-(4-chlorophenyl) compounds, which were evaluated for their antimicrobial activities. Some of these compounds showed significant inhibition on bacterial and fungal growth, compared to standard drugs (Akbari et al., 2008).
Catalysis in Organic Chemistry
The compound has been explored in the context of organic chemistry, particularly in catalysis. Dodecacarbonyltriruthenium, for instance, has been used as an effective catalyst for the carbonylation of amines and hydroamidation of olefins under certain conditions, which may involve similar chemical structures (Tsuji et al., 1986).
Fluorescence Quenching Studies
The compound's derivatives have been studied for their fluorescence quenching properties. These studies are crucial for understanding the quenching mechanisms, which have implications in various scientific applications such as in sensor technology and molecular interaction studies (Patil et al., 2013).
Antitumor Properties
Some derivatives of the compound have been investigated for their antitumor properties. This includes studies on the synthesis and chemistry of certain imidazotetrazines, which have shown curative activity against specific types of leukemia (Stevens et al., 1984).
Development of Optically Active Polymers
The compound has been used in the synthesis of optically active polymers. These polymers have applications in various fields such as materials science, where they are used for their unique optical properties (Bou et al., 1993).
Molecular Structure Analysis
Research on the compound's derivatives includes the investigation of their molecular structure. This is crucial for understanding the physical and chemical properties of these compounds, which can be applied in material science and pharmaceuticals (Hu, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO6/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(21)20-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINPLTKQOKCZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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